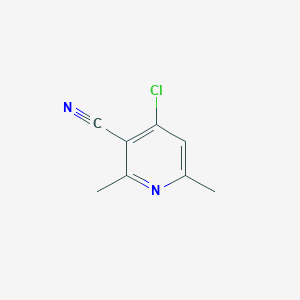
N-(2-metil-3-oxo-2,3,5,6,7,8-hexahidrocinnolin-6-il)-2,4-dimetiltiazol-5-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dimethyl-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C15H18N4O2S and its molecular weight is 318.4. The purity is usually 95%.
BenchChem offers high-quality 2,4-dimethyl-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)thiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-dimethyl-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)thiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Explicación: Los investigadores emplean el Compuesto X como un componente reactivo junto con polímeros dendríticos PAMAM para crear portadores de fármacos. Estos andamios modificados mejoran la solubilidad, la estabilidad y la administración dirigida de los fármacos a tejidos o células específicos .
- Explicación: Las células que respiran activamente convierten el MTT (3-(4,5-dimetiltiazol-2-il)-2,5-difeniltetrazolio bromuro) soluble en agua en un formazán púrpura insoluble. Los investigadores luego solubilizan el formazán y determinan su concentración midiendo la densidad óptica. Este ensayo ayuda a evaluar la viabilidad celular en función del potencial redox .
- Explicación: Entre varios derivados, los compuestos 1a y 1b derivados del Compuesto X han demostrado un buen potencial antimicrobiano. Estos hallazgos sugieren aplicaciones potenciales en la lucha contra infecciones microbianas .
- Explicación: Los investigadores sintetizaron derivados de (Z)-3-(2-(5-(3-metilbencilideno)-4-oxo-2-fenil-4,5-dihidro-1H-imidazol-1-il)etil)-2-fenilquinazolin-4(3H)-ona y evaluaron su actividad de eliminación de radicales utilizando el ensayo DPPH. Estos derivados exhibieron un buen potencial de eliminación de radicales, comparable al ácido ascórbico (control positivo) .
- Explicación: Por ejemplo, Kasralikar et al. investigaron nuevos derivados de indolyl y oxochromenyl xanthenona, incluidos los derivados del Compuesto X, para la actividad anti-VIH-1 utilizando técnicas de acoplamiento molecular .
Sistemas de administración de fármacos
Ensayos de viabilidad celular
Potencial antimicrobiano
Actividad antioxidante
Estudios de acoplamiento molecular
Mecanismo De Acción
Target of Action
It is known that compounds containing the indole nucleus, such as this one, can bind with high affinity to multiple receptors . Similarly, thiazole derivatives have been found to exhibit a wide range of biological activities .
Mode of Action
It is known that indole derivatives can possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Thiazole derivatives also exhibit a broad spectrum of biological activities .
Biochemical Pathways
Compounds containing the indole nucleus and thiazole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
It is known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially impact the bioavailability of the compound.
Result of Action
Given the diverse biological activities of indole and thiazole derivatives, it can be inferred that the compound could potentially have a wide range of effects at the molecular and cellular level .
Action Environment
The solubility properties of thiazole derivatives suggest that the compound’s action could potentially be influenced by the presence of water, alcohol, ether, and various organic solvents .
Propiedades
IUPAC Name |
2,4-dimethyl-N-(2-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-6-yl)-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c1-8-14(22-9(2)16-8)15(21)17-11-4-5-12-10(6-11)7-13(20)19(3)18-12/h7,11H,4-6H2,1-3H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRBMFUUFYVPHNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NC2CCC3=NN(C(=O)C=C3C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-(5-methyl-1,2-oxazole-3-carbonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2518036.png)
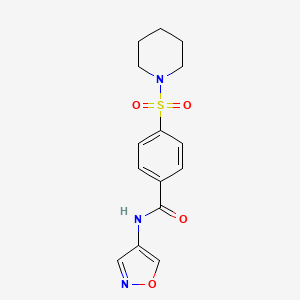
![2-[3-(2-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-phenylethyl)acetamide](/img/new.no-structure.jpg)

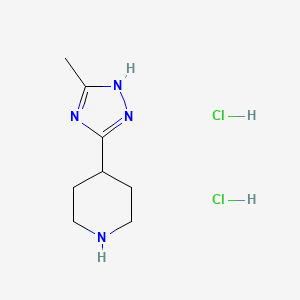
![5-amino-N-(2-methoxyphenyl)-1-{[(2-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2518046.png)
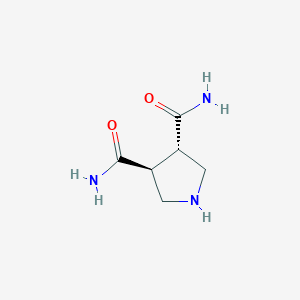
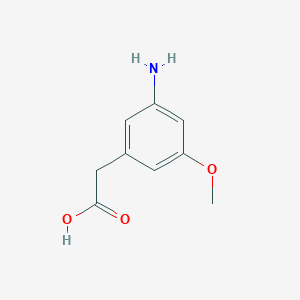
![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2518050.png)
![2-(Cyclohexylsulfanyl)-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone](/img/structure/B2518051.png)
![(1H-benzo[d]imidazol-5-yl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2518052.png)
![2-cyclohexyl-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2518054.png)

